The discovery of Hemoglobin F Shanghai was documented in various studies focusing on hemoglobin variants and their clinical relevance. Its identification stems from genetic studies that explore the mutations associated with increased fetal hemoglobin levels in patients with specific blood disorders.
Hemoglobin F Shanghai falls under the classification of hemoglobin variants, specifically as a type of fetal hemoglobin. It is distinguished from other variants by specific mutations in the gamma-globin gene that lead to alterations in its amino acid sequence.
The synthesis of Hemoglobin F Shanghai can be influenced by several factors, including genetic mutations and environmental conditions. The primary method for studying its synthesis involves cell culture techniques where adult erythroid cells are manipulated to express higher levels of gamma-globin genes.
The molecular structure of Hemoglobin F Shanghai consists of two alpha and two gamma chains (α2γ2), similar to normal fetal hemoglobin but with specific mutations that alter its properties.
The mechanism by which Hemoglobin F Shanghai exerts its effects involves several pathways:
Studies indicate that individuals with elevated levels of Hemoglobin F experience milder symptoms associated with sickle cell disease and beta-thalassemia compared to those with lower levels.
Hemoglobin F Shanghai has significant applications in both research and clinical settings:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7